molecular formula C19H19NO B14196516 2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole CAS No. 832155-15-4

2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole

Cat. No.: B14196516
CAS No.: 832155-15-4
M. Wt: 277.4 g/mol
InChI Key: YPVVQFHWWBXDPD-UHFFFAOYSA-N
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Description

2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2,6-diethylphenyl group and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-diethylphenylamine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The choice of solvents and purification techniques would also be critical in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl and diethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl or diethylphenyl groups.

Scientific Research Applications

2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the context of its use, whether as a drug, a research tool, or an industrial chemical.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diethylphenyl isocyanate
  • 2,6-Diethylphenyl isothiocyanate
  • 2,6-Diethylphenylamine

Uniqueness

2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole is unique due to the presence of both a diethylphenyl group and a phenyl group attached to the oxazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

832155-15-4

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-(2,6-diethylphenyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C19H19NO/c1-3-14-11-8-12-15(4-2)18(14)19-20-17(13-21-19)16-9-6-5-7-10-16/h5-13H,3-4H2,1-2H3

InChI Key

YPVVQFHWWBXDPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C2=NC(=CO2)C3=CC=CC=C3

Origin of Product

United States

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